molecular formula C12H15N3OS B362727 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 301860-04-8

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No. B362727
CAS RN: 301860-04-8
M. Wt: 249.33g/mol
InChI Key: YJTIAUICMDOTEH-UHFFFAOYSA-N
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Description

This compound is a type of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds involves the bromination of an intermediate, which then undergoes a reaction with different substituted benzothiazoles . Another method involves a multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl group attached to an amino propanol group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination and reaction with different substituted benzothiazoles . Other reactions may involve intermolecular hydrogen bonds .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic properties, given the reported medicinal potential of thieno[2,3-d]pyrimidines . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Mechanism of Action

properties

IUPAC Name

3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-6-2-5-13-11-10-8-3-1-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIAUICMDOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol

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